s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Overview
Description
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- is a compound belonging to the s-triazine family, characterized by a triazine ring structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- typically involves the reaction of 2-amino-4-chloro-6-(piperidinomethyl)-s-triazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or morpholino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions with solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new s-triazine derivatives with different substituents .
Scientific Research Applications
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Altretamine: An s-triazine derivative used in cancer therapy.
Gedatolisib: Another s-triazine derivative with anticancer properties.
Enasidenib: Used in leukemia therapy.
Uniqueness
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its morpholino and piperidinomethyl groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-morpholin-4-yl-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O/c14-12-15-11(10-18-4-2-1-3-5-18)16-13(17-12)19-6-8-20-9-7-19/h1-10H2,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAKJKCNEQAWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=NC(=N2)N3CCOCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176269 | |
Record name | s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21868-44-0 | |
Record name | s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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